molecular formula C11H18N2O2 B2984642 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline CAS No. 1099629-39-6

2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline

Cat. No.: B2984642
CAS No.: 1099629-39-6
M. Wt: 210.277
InChI Key: FHXZQDADHSMNBE-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes an aniline group, a hydroxypropoxy group, and a dimethylamino group, making it a versatile molecule for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline typically involves multiple steps, starting with the reaction of aniline with appropriate reagents to introduce the hydroxypropoxy and dimethylamino groups. Common synthetic routes include:

  • Nucleophilic Substitution: Aniline can undergo nucleophilic substitution reactions with halogenated intermediates to introduce the hydroxypropoxy group.

  • Reduction and Amination:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves:

  • Batch or Continuous Flow Reactors: Large-scale reactors are used to maintain consistent reaction conditions.

  • Purification Techniques: Advanced purification techniques such as distillation, crystallization, and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form different oxidation products.

  • Reduction: The compound can be reduced to form derivatives with different functional groups.

  • Substitution: The hydroxypropoxy and dimethylamino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reagents: Various alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitrobenzene derivatives, azo compounds, and quinones.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Alkylated, acylated, and isocyanated derivatives.

Scientific Research Applications

2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

  • Pathways Involved: It may modulate signaling pathways, metabolic processes, or cellular functions.

Comparison with Similar Compounds

2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Dimethylaniline, N,N-Dimethylethylenediamine, and other aniline derivatives.

  • Uniqueness: The presence of both hydroxypropoxy and dimethylamino groups distinguishes it from other aniline derivatives, providing unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-(2-aminophenoxy)-3-(dimethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)7-9(14)8-15-11-6-4-3-5-10(11)12/h3-6,9,14H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXZQDADHSMNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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